3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide
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Description
“3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide” is a chemical compound that belongs to the class of organic compounds known as fluoropyridines . Fluoropyridines are compounds containing a pyridine ring which bears a fluorine atom .
Synthesis Analysis
The synthesis of fluoropyridines is a topic of interest in medicinal chemistry due to their interesting and unusual physical, chemical, and biological properties . They are usually synthesized through methods such as the Umemoto reaction and the Balts-Schiemann reaction .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a pyridine ring with a fluorine atom at the 3-position, a carboxamide group at the 4-position, and a prop-2-en-1-yl group attached to the nitrogen of the carboxamide .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be influenced by the presence of the fluorine atom, the carboxamide group, and the prop-2-en-1-yl group . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be influenced by the presence of the fluorine atom, the carboxamide group, and the prop-2-en-1-yl group .Mechanism of Action
Target of Action
It’s known that fluoropyridines, a class of compounds to which this molecule belongs, have been used in the synthesis of various biologically active compounds . These compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . These properties can influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Fluoropyridines and their derivatives have been found to possess various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
Fluoropyridines and their derivatives have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
The future directions in the study of “3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide” and similar compounds could involve further exploration of their synthesis, properties, and potential biological activities . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products and pharmaceuticals with improved properties .
Properties
IUPAC Name |
3-fluoro-N-prop-2-enylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c1-2-4-12-9(13)7-3-5-11-6-8(7)10/h2-3,5-6H,1,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUOYTCLXXKBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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